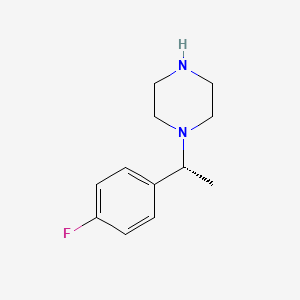

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

CAS No.: 862270-48-2

Cat. No.: VC2246577

Molecular Formula: C12H17FN2

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862270-48-2 |

|---|---|

| Molecular Formula | C12H17FN2 |

| Molecular Weight | 208.27 g/mol |

| IUPAC Name | 1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine |

| Standard InChI | InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |

| Standard InChI Key | PEOPJIYWTHRKKU-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)F)N2CCNCC2 |

| SMILES | CC(C1=CC=C(C=C1)F)N2CCNCC2 |

| Canonical SMILES | CC(C1=CC=C(C=C1)F)N2CCNCC2 |

Introduction

Chemical Identity and Structural Properties

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine is a chiral organic compound possessing a piperazine ring connected to a 4-fluorophenyl group via a chiral ethyl linker. The compound features the R-configuration at the stereogenic carbon, which distinguishes it from its enantiomeric counterpart. Its structural composition includes a basic piperazine nitrogen that remains unsubstituted, providing a reactive site for potential derivatization in synthetic applications.

Nomenclature and Identifiers

The compound is known by several systematic names and identifiers that facilitate its unambiguous identification within chemical databases and literature. These identifiers are crucial for research purposes and regulatory documentation.

| Parameter | Value |

|---|---|

| IUPAC Name | 1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine |

| CAS Registry Number | 862270-48-2 |

| PubChem CID | 16748801 |

| Molecular Formula | C₁₂H₁₇FN₂ |

| InChIKey | PEOPJIYWTHRKKU-SNVBAGLBSA-N |

| SMILES Notation | CC@HN2CCNCC2 |

The compound is officially indexed in chemical databases with the creation date of October 15, 2007, with the most recent modification recorded as April 5, 2025 .

Structural Characteristics

The molecular structure features several key components that define its chemical behavior:

-

A piperazine heterocycle with one free secondary amino group

-

A 4-fluorophenyl aromatic ring that contributes to its lipophilicity

-

A chiral ethyl bridge connecting the piperazine and fluorophenyl moieties

-

An R-configuration at the stereocenter, which may influence its biological activity

This structural arrangement positions the compound as a potential pharmacophore or synthetic intermediate for developing more complex bioactive molecules targeting specific receptor systems.

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine is essential for its handling, storage, and application in chemical processes. These properties determine its behavior in different environments and reaction conditions.

Basic Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 208.27 g/mol |

| Physical State | Solid (at standard conditions) |

| Storage Conditions | 2-8°C (recommended) |

| Purity (Commercial) | ≥95% |

The molecular weight calculation is based on the atomic masses of the constituent elements (C₁₂H₁₇FN₂) .

Chemical Reactivity

As a piperazine derivative, (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine possesses a nucleophilic secondary amino group that can participate in various chemical transformations. This reactivity profile makes it valuable in synthetic chemistry:

-

The secondary amine can undergo nucleophilic substitution reactions with alkyl halides

-

It can form amides through reaction with acyl chlorides or anhydrides

-

The compound can participate in reductive amination reactions with aldehydes or ketones

-

It may serve as a nucleophile in aromatic substitution reactions with electron-deficient arenes

These reaction pathways align with the general synthetic utility of piperazine derivatives in pharmaceutical chemistry, particularly in the synthesis of more complex drug candidates.

Related Piperazine Derivatives

Contextualizing (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine within the broader class of piperazine compounds helps to understand its potential significance and applications.

Structural Analogs

Several structural analogs exist that share features with the target compound:

-

1-(4-Fluorophenyl)piperazine - a closely related compound lacking the chiral ethyl bridge

-

N-arylpiperazines - a broader class of compounds with various aromatic substituents directly attached to the piperazine nitrogen

-

1-[1-(4-fluorophenyl)ethyl]piperazine - the racemic mixture containing both R and S enantiomers

These analogs provide insight into the potential chemical behavior and applications of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine through comparative analysis.

Incorporation in Complex Structures

Piperazine derivatives similar to (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine have been incorporated into more complex structures through various chemical transformations. Synthetic methods typically employed include:

-

Pd-catalyzed Buchwald-Hartwig coupling reactions

-

Cu-catalyzed Ullmann-Goldberg reactions

-

Aromatic nucleophilic substitution (SNAr) reactions

These reactions leverage the nucleophilicity of the piperazine nitrogen to create more elaborate structures with potential biological activities.

Analytical Considerations

Proper identification and characterization of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine require appropriate analytical techniques and considerations, particularly given its chiral nature.

Chromatographic Analysis

Chiral compounds like (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine require specialized analytical approaches to confirm stereochemical purity:

-

Chiral HPLC using appropriate stationary phases can separate the R and S enantiomers

-

Supercritical fluid chromatography (SFC) may offer enhanced separation of stereoisomers

-

Gas chromatography using chiral columns can provide complementary analytical data

These techniques are essential for determining enantiomeric excess and confirming the stereochemical integrity of the compound.

Spectroscopic Characterization

Complete characterization typically involves multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - provides structural confirmation and can indicate diastereomeric purity

-

Mass Spectrometry - confirms molecular weight and can provide fragmentation patterns for structural elucidation

-

Infrared Spectroscopy - identifies key functional groups and can assist in structural verification

-

Optical Rotation - essential for confirming the presence and predominance of the R-enantiomer

These complementary analytical approaches ensure proper identification and quality assessment of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume